molecular formula C19H21N5OS B12028555 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12028555
M. Wt: 367.5 g/mol
InChI Key: SERCBIWFHZHHTK-KGENOOAVSA-N
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Description

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(pentyloxy)benzaldehyde with 2-pyridylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group can yield the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: It may be used in the development of new drugs for the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(methoxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[4-(ethoxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. For example, the pentyloxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

4-[(E)-(4-pentoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5OS/c1-2-3-6-13-25-16-10-8-15(9-11-16)14-21-24-18(22-23-19(24)26)17-7-4-5-12-20-17/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,23,26)/b21-14+

InChI Key

SERCBIWFHZHHTK-KGENOOAVSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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